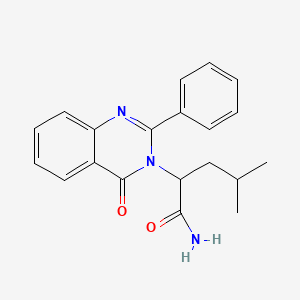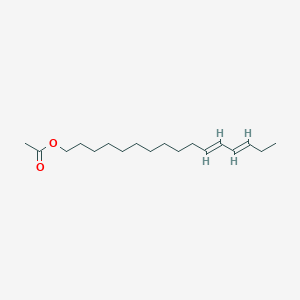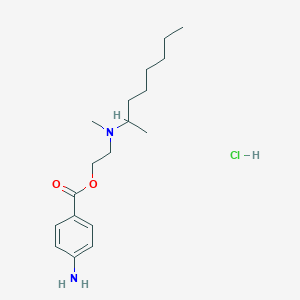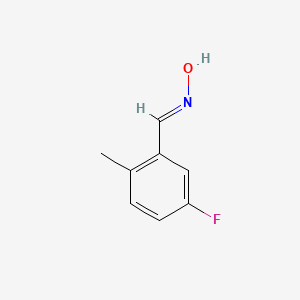
1,1-Diethenylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethenylcyclopentane is an organic compound with the molecular formula C9H14 It is a derivative of cyclopentane, where two vinyl groups are attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Diethenylcyclopentane can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1,1-Diethenylcyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups, resulting in a more saturated compound.
Substitution: The vinyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Ethylcyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
科学的研究の応用
1,1-Diethenylcyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for their pharmacological properties, including potential anti-cancer and anti-inflammatory effects.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and chemical properties.
作用機序
The mechanism by which 1,1-Diethenylcyclopentane exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The vinyl groups can undergo polymerization reactions, forming long-chain polymers with distinct properties.
類似化合物との比較
1,1-Dimethylcyclopentane: Similar in structure but with methyl groups instead of vinyl groups.
Cyclopentadiene: A precursor in the synthesis of 1,1-Diethenylcyclopentane.
1,1-Diphenylethylene: Another compound with vinyl groups, but attached to a phenyl ring instead of a cyclopentane ring.
Uniqueness: this compound is unique due to the presence of two vinyl groups on the same carbon atom of the cyclopentane ring. This structural feature imparts distinct reactivity and potential for forming complex cyclic and polymeric structures.
特性
CAS番号 |
84966-71-2 |
|---|---|
分子式 |
C9H14 |
分子量 |
122.21 g/mol |
IUPAC名 |
1,1-bis(ethenyl)cyclopentane |
InChI |
InChI=1S/C9H14/c1-3-9(4-2)7-5-6-8-9/h3-4H,1-2,5-8H2 |
InChIキー |
LTHOEFVQVYPUQP-UHFFFAOYSA-N |
正規SMILES |
C=CC1(CCCC1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


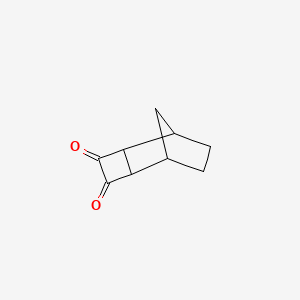

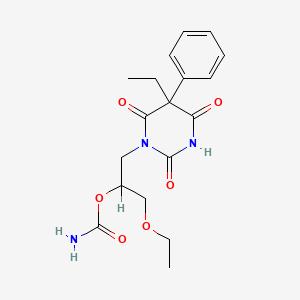
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
